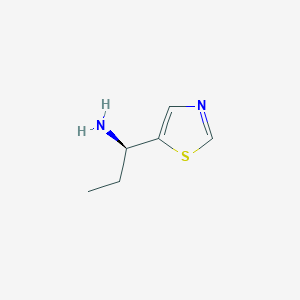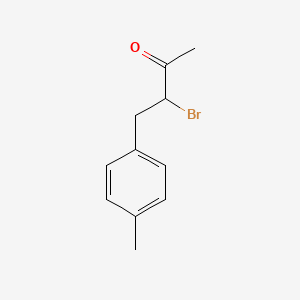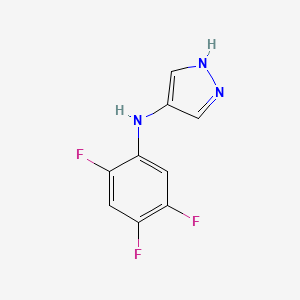![molecular formula C9H9NOS B13195029 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a methyl(prop-2-YN-1-YL)amino group and a carbaldehyde group, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with methyl(prop-2-YN-1-YL)amine under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is utilized in the development of organic semiconductors and other advanced materials in the field of material science .
Mecanismo De Acción
The mechanism of action of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Comparación Con Compuestos Similares
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as 4-(prop-2-yn-1-yl)aniline and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the methyl(prop-2-YN-1-YL)amino group and the carbaldehyde group in this compound sets it apart from other thiophene derivatives, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9NOS |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
4-[methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3 |
Clave InChI |
ZXRVRCFHECCXKE-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#C)C1=CSC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)


![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)


![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)





